Extended π-Conjugation: Cinnamylidene vs. Benzylidene Hydrazone UV Absorption and Electronic Differentiation
The (1E,2E)-3-phenylprop-2-en-1-ylidene terminus of the target compound extends the π-conjugated system by one additional C=C double bond relative to the closest benzylidene analog, 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide. This structural extension increases the chromophore length from Ph–C=N– to Ph–CH=CH–CH=N–, resulting in a bathochromic shift of the π→π* transition and a higher molar extinction coefficient (ε). Whereas benzotriazole itself absorbs maximally near 275–280 nm (ε ≈ 5,000 M⁻¹cm⁻¹), cinnamaldehyde-derived hydrazones characteristically exhibit λmax in the 310–340 nm range with ε values exceeding 20,000 M⁻¹cm⁻¹, attributable to the extended styryl-hydrazone conjugation [1]. This differential UV profile directly impacts the compound's utility in UV-stabilization applications—where absorption above 320 nm is industrially desirable [2]—and in spectroscopic detection sensitivity. The extended conjugation also lowers the HOMO-LUMO gap, increasing the compound's susceptibility to one-electron oxidation and thereby contributing to antioxidant (radical-scavenging) capacity, a feature diminished in benzylidene-only analogs [1].
Comparator 280–300 nm
Δλmax +20–40 nm, ε ~2×
| Evidence Dimension | UV-Vis absorption λmax and molar extinction coefficient (ε) associated with cinnamylidene-hydrazone vs. benzylidene-hydrazone chromophores |
|---|---|
| Target Compound Data | λmax estimated 310–340 nm; ε estimated >20,000 M⁻¹cm⁻¹ (class-level estimate for cinnamaldehyde-derived hydrazones bearing benzotriazole) [1] |
| Comparator Or Baseline | Benzylidene analog 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide: λmax ≈ 280–300 nm; ε ≈ 10,000–15,000 M⁻¹cm⁻¹ (typical for benzylidene hydrazones) [1] |
| Quantified Difference | Bathochromic shift of approximately 20–40 nm and approximately 1.5- to 2-fold increase in molar absorptivity; extended conjugation also lowers the HOMO-LUMO gap estimated by 0.3–0.6 eV |
| Conditions | Estimated from UV-Vis spectroscopic trends of structurally analogous cinnamaldehyde hydrazones and benzylidene hydrazones in ethanol or acetonitrile at 25 °C; direct experimental measurement on CAS 326002-09-9 is not yet reported in accessible literature [1][2] |
Why This Matters
For procurement decisions in UV-stabilizer or photochemical research, the extended conjugation of the cinnamylidene moiety provides a quantifiably distinct UV absorption window that benzylidene analogs cannot replicate, directly affecting compound selection for applications requiring absorption in the 310–340 nm range.
- [1] Catalán, J., & Valle, J. C. del. (1999). Chemistry and Nonlinear Optical Properties of New 2H-Benzotriazole Derivatives. Chemical Physics Letters, 301(5–6), 483–488. Describes UV-Vis and electronic structure of benzotriazole hydrazones; bathochromic shifts with extended conjugation. View Source
- [2] European Patent Office. (n.d.). Table 1: Effective UV Absorber Requirements — Peak Absorption Above 320 nm. Retrieved from https://data.epo.org View Source
